2-(4-Biphenyl)propionic acid, also known as (+)-2-(4-biphenylyl)propanoic acid, is an organic compound belonging to the class of biphenyls and derivatives. This compound is characterized by its biphenyl structure, which consists of two connected phenyl rings, and a propionic acid functional group. It has garnered interest in various scientific fields due to its biological activity and potential therapeutic applications.
2-(4-Biphenyl)propionic acid is classified as a small molecule organic compound. It is primarily recognized for its role as a non-steroidal anti-inflammatory drug (NSAID), functioning similarly to other compounds in this class by inhibiting cyclooxygenase enzymes involved in the inflammatory response .
The synthesis of 2-(4-biphenyl)propionic acid can be achieved through several methods:
The technical details of these synthesis methods often include specific conditions such as temperature, solvent choice (commonly tetrahydrofuran), and reaction times, which are crucial for optimizing yield and purity.
The molecular formula of 2-(4-biphenyl)propionic acid is , with a molecular weight of approximately 226.27 g/mol. The structure features a biphenyl moiety attached to a propionic acid group, resulting in a chiral center at the second carbon atom of the propionic acid chain.
The primary chemical reactions involving 2-(4-biphenyl)propionic acid include:
These reactions are typically catalyzed by acids or bases and require careful control of temperature and pH to ensure optimal yields.
The mechanism of action for 2-(4-biphenyl)propionic acid primarily involves its role as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). By inhibiting these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain.
Relevant data from studies show that this compound retains its structural integrity under various conditions but may degrade under extreme pH or temperature settings.
2-(4-Biphenyl)propionic acid is primarily used in medicinal chemistry as an anti-inflammatory agent. Its applications include:
The enantioselective synthesis of (-)-2-(4-biphenyl)propionic acid leverages advanced catalytic methodologies to achieve high stereocontrol. Recent breakthroughs in organocatalyzed annulation demonstrate the efficacy of chiral phosphoric acids (CPAs) in controlling axial chirality during the construction of biphenyl frameworks. These catalysts facilitate sequential three-component double Povarov reactions followed by aromatization, yielding chiral biphenyl-containing structures with excellent enantioselectivity (>95% ee) [1]. The CPA's Brønsted acidity activates imine substrates while its confined chiral pocket differentiates prochiral faces through hydrogen bonding and π-π interactions [1].
Electroenzymatic dynamic kinetic resolution (eDKR) represents a revolutionary approach for synthesizing (S)-profens, including biphenylpropionic acid derivatives. This method integrates ferrocene-mediated electrocatalysis with engineered thiamine-dependent enzymes to achieve simultaneous racemization and stereoselective transformation of α-branched aldehyde precursors. The system exhibits remarkable efficiency, producing (S)-enantiomers with ≤99% ee using ≤0.05 mol% enzyme loading. Key mechanistic features include:
Table 1: Comparative Performance of Catalytic Systems for (-)-2-(4-Biphenyl)propionic Acid Synthesis
| Method | Catalyst | Enantioselectivity (% ee) | Key Advantages | |
|---|---|---|---|---|
| Organocatalyzed Annulation | Chiral phosphoric acids (CPA) | >95% | Modular synthesis of biphenyl scaffolds | |
| Electroenzymatic DKR | Thiamine enzymes/ferrocene | ≤99% | Low catalyst loading, ambient conditions | |
| Rhodium-Carbene Insertion | Donor/donor carbene complexes | 90-98% | Chemoselective C-H functionalization | [8] |
Rhodium-catalyzed enantioselective C–H insertion using donor/donor carbenes provides an alternative route to chiral biphenylpropionate precursors. DFT studies confirm a stepwise mechanism involving ylide formation followed by stereodetermining proton transfer, with selectivity governed by chiral pocket-controlled transition state geometries [8].
Oxazoline-mediated asymmetric alkylation enables high-precision construction of the biphenylpropionic acid stereocenter. The protocol involves:
Critical parameters include:
2-Methoxy-2-(1-naphthyl)propionic acid (MαNP) serves as a powerful NMR anisotropy-based resolving agent for determining absolute configuration and enantiopurity. The protocol involves:
Table 2: Chiral Auxiliaries in Biphenylpropionate Synthesis
| Auxiliary | Reaction Type | Diastereomeric Ratio | Operational Advantages | |
|---|---|---|---|---|
| Valine-derived oxazoline | α-Alkylation | 92:8 | Recyclable, crystalline derivatives | [9] |
| MαNP | Esterification | N/A (analytical) | Absolute configuration determination | [5] |
| β2,2-HBip | Peptide incorporation | Racemic | Axial chirality induction | [4] |
Biphenyl-based β2,2-amino acids (β2,2-HBip) demonstrate unique properties in inducing axial chirality within peptide foldamers. Although these systems exhibit rapid enantiomer interconversion at room temperature, their structural constraints provide insights for designing conformationally restricted biphenylpropionic acid derivatives [4].
The epimerization kinetics of 2-(4-biphenyl)propionic acid derivatives follows base-catalyzed mechanisms sensitive to solvent polarity and cation effects. Key findings include:
Temperature-cycling deracemization (TCID) leverages controlled racemization for enhancing enantiopurity during crystallization. The process exploits the solubility differential between enantiomers through:
Preferential crystallization of biphenylpropionic acid conglomerates enables direct resolution of racemates when coupled with:
Table 3: Racemization Conditions for 2-(4-Biphenyl)propionic Acid Derivatives
| Conditions | Temperature (°C) | Half-life (h) | Application Context | |
|---|---|---|---|---|
| 0.1M NaOMe/MeOH | 65 | 2.1 | Dynamic kinetic resolution | [3] |
| 0.05M KOtBu/THF | 45 | 1.5 | Enantioconvergent synthesis | [3] |
| Temperature cycling (20-60°C) | 40 (avg) | 8.3* | Deracemization crystallization | [6] |
| Attrition-enhanced grinding | 25 | 12.0* | Solid-state deracemization | [6] |
*Racemization time per cycle
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2